molecular formula C18H28I2O4 B12459190 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane

2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane

Cat. No.: B12459190
M. Wt: 562.2 g/mol
InChI Key: BUAWPKKRYCLQRK-UHFFFAOYSA-N
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Description

2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is a complex organic compound characterized by its unique structure, which includes two peroxy groups and multiple iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane typically involves multiple steps, starting from simpler precursors. One common route involves the iodination of 2-methylbut-3-yn-2-ol to form 4-iodo-2-methylbut-3-yn-2-ol . This intermediate is then subjected to peroxidation reactions under controlled conditions to introduce the peroxy groups .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane can undergo various chemical reactions, including:

    Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming new oxygen-containing products.

    Substitution: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to remove the peroxy groups, yielding different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane exerts its effects involves its reactive peroxy groups and iodine atoms. These functional groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is unique due to its dual peroxy groups and multiple iodine atoms, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C18H28I2O4

Molecular Weight

562.2 g/mol

IUPAC Name

2,5-bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane

InChI

InChI=1S/C18H28I2O4/c1-15(2,21-23-17(5,6)11-13-19)9-10-16(3,4)22-24-18(7,8)12-14-20/h9-10H2,1-8H3

InChI Key

BUAWPKKRYCLQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C)(C)OOC(C)(C)C#CI)OOC(C)(C)C#CI

Origin of Product

United States

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